Roxadustat

Beschreibung

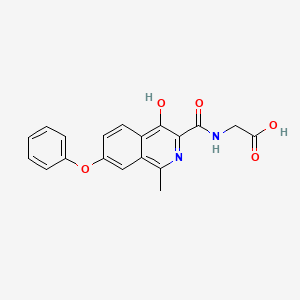

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZBGTLTNGAVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230644 | |

| Record name | FG-4592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Roxadustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

808118-40-3 | |

| Record name | FG 4592 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808118-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxadustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808118403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxadustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FG-4592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXADUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3O30D9YMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Roxadustat in Renal Anemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxadustat (FG-4592) represents a paradigm shift in the management of anemia associated with chronic kidney disease (CKD). As a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, Roxadustat offers a novel physiological approach to stimulating erythropoiesis. Unlike traditional erythropoiesis-stimulating agents (ESAs) that directly replace endogenous erythropoietin (EPO), Roxadustat mimics the body's natural response to hypoxia, leading to a coordinated increase in red blood cell production through the stabilization of HIF-α.[1][2][3] This in-depth technical guide elucidates the core mechanism of action of Roxadustat, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, the alpha subunit of the transcription factor HIF (HIF-α) is hydroxylated by HIF-prolyl hydroxylases (HIF-PHs). This hydroxylation event marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its rapid proteasomal degradation. In hypoxic states, the activity of HIF-PHs is inhibited due to the lack of their essential co-substrate, oxygen. This leads to the stabilization and accumulation of HIF-α in the cytoplasm.[4][5]

Roxadustat is a potent, reversible inhibitor of HIF-PH enzymes.[2] By binding to the active site of these enzymes, Roxadustat prevents the hydroxylation of HIF-α even in the presence of normal oxygen levels.[2] Consequently, HIF-α is stabilized and translocates to the nucleus, where it dimerizes with HIF-β (also known as ARNT - Aryl Hydrocarbon Receptor Nuclear Translocator). This HIF-α/HIF-β heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[2][5]

The primary downstream effects of HIF activation by Roxadustat that contribute to the correction of renal anemia are:

-

Increased Endogenous Erythropoietin (EPO) Production: HIF-2α, in particular, is a potent activator of the EPO gene in the renal interstitial fibroblasts and, to a lesser extent, in hepatocytes. This leads to a dose-dependent increase in circulating endogenous EPO levels, stimulating erythroid progenitor cells in the bone marrow to proliferate and differentiate into mature red blood cells.[1][6]

-

Improved Iron Metabolism and Availability: HIF activation by Roxadustat leads to a reduction in the expression of hepcidin, the key negative regulator of iron homeostasis.[1][7] Lower hepcidin levels result in increased iron absorption from the duodenum and enhanced mobilization of iron from stores in the liver and reticuloendothelial system. Furthermore, HIF upregulates the expression of genes involved in iron transport, such as duodenal cytochrome b (Dcytb) and divalent metal transporter 1 (DMT1), and transferrin.[7][8] This coordinated regulation ensures an adequate iron supply for the increased demand of erythropoiesis.

Signaling Pathway of Roxadustat Action

Caption: Roxadustat inhibits HIF-PH, stabilizing HIF-α and promoting gene transcription.

Quantitative Data from Clinical Trials

Multiple Phase 2 and Phase 3 clinical trials have demonstrated the efficacy of Roxadustat in treating anemia in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients. The following tables summarize key quantitative findings from these studies, comparing Roxadustat to placebo and ESAs.

Table 1: Hemoglobin (Hb) Levels

| Study Population | Comparator | Roxadustat Mean Change from Baseline (g/dL) | Comparator Mean Change from Baseline (g/dL) | p-value | Reference |

| NDD-CKD | Placebo | +1.9 | -0.4 | <0.001 | [6] |

| NDD-CKD | Placebo | +1.692 (vs. placebo) | - | <0.001 | [2][9] |

| DD-CKD | Epoetin alfa | +0.77 | +0.68 | <0.001 (non-inferiority) | [10] |

| DD-CKD | Epoetin alfa | +2.57 | +2.36 | Non-inferior | [11] |

| NDD-CKD | rhEPO | +1.5 (at 12 weeks) | +1.1 (at 12 weeks) | <0.001 | [12] |

Table 2: Iron Metabolism Parameters

| Study Population | Parameter | Roxadustat Mean Change from Baseline | ESA Mean Change from Baseline | p-value | Reference |

| DD-CKD | Serum Iron (µmol/L) | +1.85 | - | <0.00001 | [13] |

| DD-CKD | Total Iron Binding Capacity (TIBC) (µg/dL) | +35.73 | - | 0.0001 | [13] |

| DD-CKD | Transferrin Saturation (TSAT) (%) | +1.19 | - | 0.03 | [13] |

| DD-CKD | Transferrin (g/L) | +0.40 | - | <0.00001 | [13] |

| DD-CKD | Ferritin (µg/L) | -17.16 | - | 0.25 (no significant difference) | [13] |

| DD-CKD | Hepcidin (ng/mL) | -15.76 | - | 0.07 (trend towards decrease) | [13] |

| NDD-CKD | Hepcidin (ng/mL) | -150 to -225 | -17.8 | <0.05 | [14] |

Experimental Protocols

The following are representative methodologies for key experiments used to elucidate the mechanism of action of Roxadustat.

Western Blot for HIF-1α Stabilization

This protocol is a generalized procedure based on common laboratory practices for detecting HIF-1α.

-

Cell Culture and Treatment:

-

Human renal proximal tubule cells (e.g., HK-2) or hepatoma cells (e.g., Hep3B) are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Cells are treated with varying concentrations of Roxadustat or a vehicle control (e.g., DMSO) for a specified duration (e.g., 3-6 hours).

-

-

Protein Extraction:

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Total protein concentration is determined using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20-40 µg) are separated on a 7.5% SDS-polyacrylamide gel.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α, 1:1000 dilution) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

-

Experimental Workflow for HIF-1α Western Blot

Caption: A typical workflow for detecting HIF-1α stabilization by Western blot.

In Vitro Erythropoietin (EPO) Production Assay

This protocol describes a method to measure EPO secretion from cultured cells.

-

Cell Culture and Treatment:

-

EPO-producing cells, such as human renal cortical epithelial cells or HepG2 cells, are cultured in appropriate media.

-

Cells are treated with Roxadustat or a vehicle control for 24-48 hours.

-

-

Sample Collection:

-

The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

-

EPO Quantification:

-

The concentration of EPO in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit for human EPO, following the manufacturer's instructions.

-

The results are typically normalized to the total protein content of the cells in each well.

-

Hepcidin Measurement

Serum or plasma hepcidin levels from clinical trial participants or animal models are quantified using a competitive ELISA.

-

Sample Preparation:

-

Blood samples are collected and processed to obtain serum or plasma.

-

-

ELISA Procedure:

-

A hepcidin ELISA kit is used according to the manufacturer's protocol. This typically involves the following steps:

-

Standards and samples are added to a microplate pre-coated with anti-hepcidin antibodies.

-

A fixed amount of biotinylated hepcidin is added, which competes with the hepcidin in the sample for binding to the antibodies.

-

After incubation and washing, a streptavidin-HRP conjugate is added.

-

A substrate solution is added, and the color development is stopped.

-

The absorbance is measured at a specific wavelength (e.g., 450 nm).

-

-

The concentration of hepcidin in the samples is determined by comparing their absorbance to a standard curve.

-

Measurement of Iron Parameters

Standard clinical laboratory methods are used to measure serum iron, total iron-binding capacity (TIBC), and transferrin saturation (TSAT).

-

Serum Iron: Typically measured by a colorimetric method where iron is released from transferrin by a reducing agent and then complexes with a chromogen. The intensity of the color is proportional to the iron concentration.

-

Total Iron-Binding Capacity (TIBC): An excess of iron is added to the serum to saturate all the iron-binding sites on transferrin. The unbound iron is removed, and the total iron concentration is measured, which represents the TIBC.

-

Transferrin Saturation (TSAT): Calculated as: (Serum Iron / TIBC) x 100%.

Conclusion

Roxadustat's mechanism of action as a HIF-PH inhibitor provides a comprehensive and physiological approach to treating renal anemia. By stabilizing HIF-α, it not only stimulates endogenous EPO production but also improves iron availability, addressing two key underlying causes of anemia in CKD. The robust clinical trial data and well-established experimental methodologies underscore the efficacy and novel pharmacology of this therapeutic agent. This technical guide provides a foundational understanding for researchers and drug development professionals working in the field of nephrology and hematology.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase 3 Study of Roxadustat to Treat Anemia in Non–Dialysis-Dependant CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Changes in Iron Availability with Roxadustat in Nondialysis- and Dialysis-Dependent Patients with Anemia of CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugfuture.com [drugfuture.com]

- 12. researchgate.net [researchgate.net]

- 13. Changes in Iron Availability with Roxadustat in Nondialysis- and Dialysis-Dependent Patients with Anemia of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. usp.org [usp.org]

The Role of Roxadustat in HIF-1α Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxadustat (FG-4592) is a first-in-class oral hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) inhibitor that has emerged as a novel therapeutic agent for the management of anemia, particularly in patients with chronic kidney disease (CKD). By reversibly inhibiting prolyl hydroxylase domain (PHD) enzymes, Roxadustat mimics the body's natural response to hypoxia, leading to the stabilization and activation of HIF-1α. This transcription factor plays a pivotal role in erythropoiesis by upregulating the expression of genes involved in red blood cell production and iron metabolism. This technical guide provides an in-depth overview of the core mechanisms of Roxadustat, the HIF-1α stabilization pathway, quantitative data from clinical studies, and detailed experimental protocols relevant to its study.

The HIF-1α Stabilization Pathway: A Molecular Overview

The cellular response to varying oxygen levels is primarily mediated by the hypoxia-inducible factor (HIF) family of transcription factors. HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The stability and activity of HIF-1α are tightly regulated by a class of enzymes called prolyl hydroxylase domain proteins (PHDs).

Normoxic Conditions: The Path to Degradation

Under normal oxygen concentrations (normoxia), HIF-1α is continuously synthesized but rapidly targeted for degradation. This process is initiated by the hydroxylation of specific proline residues (Pro402 and Pro564 in human HIF-1α) within the oxygen-dependent degradation domain (ODDD) of the HIF-1α protein.[1] This reaction is catalyzed by PHD enzymes (primarily PHD2), which utilize molecular oxygen, iron (Fe²⁺), and 2-oxoglutarate as co-substrates.

Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[1] The VHL complex polyubiquitinates HIF-1α, marking it for rapid degradation by the 26S proteasome. Consequently, under normoxic conditions, HIF-1α levels remain low, and the transcription of its target genes is suppressed.

Hypoxic Conditions: Stabilization and Activation

In a low-oxygen environment (hypoxia), the activity of PHD enzymes is inhibited due to the limited availability of their essential co-substrate, molecular oxygen. This prevents the hydroxylation of HIF-1α. As a result, HIF-1α is not recognized by the VHL E3 ubiquitin ligase complex and escapes proteasomal degradation.

Stabilized HIF-1α accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with HIF-1β. This HIF-1α/HIF-1β heterodimer then binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter and enhancer regions of its target genes. This binding recruits transcriptional coactivators, such as p300/CBP, leading to the increased transcription of genes involved in adapting to hypoxic conditions. These include genes responsible for erythropoiesis (e.g., erythropoietin - EPO), angiogenesis (e.g., vascular endothelial growth factor - VEGF), and iron metabolism.

Roxadustat: A Prolyl Hydroxylase Inhibitor

Roxadustat is a small molecule that acts as a potent, reversible inhibitor of PHD enzymes.[2] By binding to the active site of PHDs, Roxadustat mimics the hypoxic state, leading to the stabilization of HIF-1α even under normoxic conditions.[3] This, in turn, activates the transcription of HIF-1 target genes, leading to a coordinated erythropoietic response.

Mechanism of Action

Roxadustat's primary mechanism of action is the competitive inhibition of PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF-1α.[3] This leads to an increase in endogenous EPO production, which stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow.[3] Furthermore, Roxadustat influences iron metabolism by downregulating hepcidin, a key regulator of iron absorption and mobilization, and upregulating genes involved in iron transport.[3]

Quantitative Efficacy Data

Clinical trials have demonstrated the efficacy of Roxadustat in increasing and maintaining hemoglobin levels in patients with anemia of CKD, both in non-dialysis-dependent (NDD) and dialysis-dependent (DD) populations.

Table 1: Efficacy of Roxadustat in Non-Dialysis-Dependent (NDD) CKD Patients (Placebo-Controlled Trials)

| Trial Name | Number of Patients (Roxadustat/Placebo) | Primary Endpoint | Roxadustat Result | Placebo Result | p-value | Reference |

| ALPS | 391 / 203 | Mean Hb change from baseline to weeks 28-52 (g/dL) | +1.692 | - | <0.001 | [4] |

| Pooled Analysis | 2,730 / 2,034 | Mean Hb change from baseline (g/dL) | 1.43 (WMD) | - | <0.001 | [5][6] |

| Pooled Analysis | 2,730 / 2,034 | Hb Response Rate (%) | 8.12 (RR) | - | <0.001 | [5][6] |

WMD: Weighted Mean Difference; RR: Relative Ratio

Table 2: Efficacy of Roxadustat in Dialysis-Dependent (DD) CKD Patients (Active-Comparator Trials vs. Epoetin Alfa)

| Trial Name | Number of Patients (Roxadustat/Epoetin Alfa) | Primary Endpoint | Roxadustat Result | Epoetin Alfa Result | p-value (non-inferiority) | Reference |

| ROCKIES | 1068 / 1065 | Mean Hb change from baseline to weeks 28-52 (g/dL) | 0.77 | 0.68 | <0.001 | [7][8] |

| Pooled Analysis | 760 / 770 | Mean Hb change from baseline to weeks 28-52 (g/dL) | 2.12 | 1.91 | 0.013 | [9] |

| Phase 2 | Pooled 1.5-2.0mg/kg vs Control | Hb Responder Rate (%) | 79% | 33% | 0.03 | [1][10] |

Effects on Iron Metabolism

Roxadustat has been shown to improve iron homeostasis, a key advantage over traditional erythropoiesis-stimulating agents (ESAs).

Table 3: Effect of Roxadustat on Iron Metabolism Parameters

| Parameter | Patient Population | Comparator | Roxadustat Change | Comparator Change | p-value | Reference |

| Hepcidin | NDD-CKD | Placebo | -27.60 ng/mL (WMD) | - | <0.001 | [11] |

| Serum Iron | DD-CKD | Epoetin Alfa | Increased | - | <0.00001 | [12] |

| TIBC | DD-CKD | Epoetin Alfa | Increased | - | <0.00001 | [12] |

| IV Iron Use | ID-DD CKD | Epoetin Alfa | Significantly Lower | - | - | [9] |

ID-DD: Incident Dialysis-Dependent

Safety and Tolerability

The safety profile of Roxadustat has been evaluated in numerous clinical trials. The incidence of treatment-emergent adverse events (TEAEs) is generally comparable to that of placebo and ESAs.[11][13]

Table 4: Overview of Common Treatment-Emergent Adverse Events (TEAEs) with Roxadustat

| Adverse Event | Roxadustat Incidence | Comparator (Placebo/ESA) Incidence | Reference |

| Overall TEAEs (NDD) | 87.7% | 86.7% (Placebo) | [4] |

| Overall TEAEs (DD) | 85.0% | 84.5% (Epoetin Alfa) | [7][8] |

| Hypertension (NDD) | Higher risk vs. Placebo | - | [14] |

| Hyperkalemia (DD) | Higher risk vs. Placebo | - | [14] |

| Major Adverse Cardiovascular Events (MACE) | 13% | 17% (ESA) | [15] |

| Death | 8% | 12% (ESA) | [15] |

| Heart Failure | 4% | 6% (ESA) | [15] |

Signaling and Experimental Workflow Diagrams

HIF-1α Signaling Pathways

Caption: HIF-1α signaling under normoxia vs. hypoxia/Roxadustat.

Experimental Workflow for Western Blotting of HIF-1α

Caption: Workflow for HIF-1α detection by Western blot.

Detailed Experimental Protocols

Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay

This protocol describes a general method for determining the IC50 of an inhibitor like Roxadustat for PHD enzymes using an in vitro assay that measures the consumption of α-ketoglutarate.[16][17]

Materials:

-

Recombinant human PHD enzyme (PHD1, PHD2, or PHD3)

-

HIF-1α peptide substrate (containing the proline residue to be hydroxylated)

-

α-ketoglutarate

-

Ascorbate

-

Ferrous sulfate (FeSO₄)

-

Bovine Serum Albumin (BSA)

-

HEPES buffer (pH 7.5)

-

Roxadustat (or other inhibitor) dissolved in DMSO

-

2,4-dinitrophenylhydrazine (2,4-DNPH) solution

-

NaOH solution

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, BSA, ascorbate, and FeSO₄.

-

Inhibitor Addition: Add varying concentrations of Roxadustat (or DMSO as a control) to the wells.

-

Enzyme and Substrate Addition: Add the recombinant PHD enzyme and the HIF-1α peptide substrate to each well.

-

Initiation of Reaction: Start the reaction by adding α-ketoglutarate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Derivatization: Stop the reaction and derivatize the remaining α-ketoglutarate by adding 2,4-DNPH solution, followed by incubation.

-

Color Development: Add NaOH solution to develop a colored product.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

IC50 Calculation: The amount of α-ketoglutarate consumed is inversely proportional to the absorbance. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. One study reported an IC50 value for Roxadustat of 0.450 μM for PHD2 in a colorimetric assay.[16]

Western Blotting for HIF-1α

This protocol provides a detailed method for detecting HIF-1α protein levels in cell lysates.[18][19]

Materials:

-

Cell culture reagents

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (7.5% acrylamide)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibody: anti-HIF-1α antibody (e.g., NB100-105 from Novus Biologicals, diluted at 2 µg/mL)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation: Culture cells and treat with Roxadustat or induce hypoxia. Lyse cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Loading and Electrophoresis: Mix 20-40 µg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a 7.5% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-HIF-1α primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Detection and Imaging: Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Genes

This protocol outlines the steps for measuring the mRNA expression of HIF-1α target genes, such as EPO and VEGF.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

qRT-PCR instrument

-

Forward and reverse primers for target and reference genes (e.g., GAPDH or β-actin)

Primer Sequences:

-

Human EPO:

-

Forward: 5'-TGT GGT CAC CTG TCC CCT CT-3'

-

Reverse: 5'-CCC TGT CCC TCT CCT GCA T-3'[20]

-

-

Human VEGF-A:

-

Forward: 5'-CTA CCT CCA CCA TGC CAA GT-3'

-

Reverse: 5'-TGC GGC TAG GAC CAC AAG TA-3'[21]

-

Procedure:

-

RNA Extraction: Extract total RNA from cells treated with or without Roxadustat using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR Reaction Setup: In a qRT-PCR plate, prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template for each target and reference gene.

-

qRT-PCR Amplification: Perform the qRT-PCR using a standard three-step cycling protocol (e.g., denaturation at 95°C, annealing at 60°C, and extension at 72°C) for 40 cycles.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

In Vitro HIF-1α Ubiquitination Assay

This protocol provides a general framework for assessing the ubiquitination of HIF-1α in vitro.[22][23][24]

Materials:

-

Recombinant HIF-1α protein (or a fragment containing the ODDD)

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5)

-

Recombinant VHL E3 ligase complex

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

Anti-HIF-1α antibody

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

In Vitro Ubiquitination Reaction: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, and the VHL E3 ligase complex.

-

Substrate Addition: Add the recombinant HIF-1α protein to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours to allow for ubiquitination to occur.

-

Immunoprecipitation: Stop the reaction and immunoprecipitate the HIF-1α protein using an anti-HIF-1α antibody and protein A/G agarose beads.

-

Western Blot Analysis: Wash the beads and elute the immunoprecipitated proteins. Analyze the eluates by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated HIF-1α.

Conclusion

Roxadustat represents a significant advancement in the treatment of anemia associated with chronic kidney disease. Its mechanism of action, centered on the inhibition of PHD enzymes and the subsequent stabilization of HIF-1α, offers a more physiological approach to stimulating erythropoiesis and improving iron utilization compared to traditional ESAs. The quantitative data from extensive clinical trials support its efficacy and generally favorable safety profile. The experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate biology of the HIF pathway and the therapeutic potential of novel HIF-PH inhibitors. As our understanding of the pleiotropic effects of HIF activation continues to grow, the applications of drugs like Roxadustat may expand to other therapeutic areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety and Efficacy of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of roxadustat on anemia, iron metabolism, and lipid metabolism in patients with non-dialysis chronic kidney disease [frontiersin.org]

- 4. Roxadustat for the treatment of anemia in chronic kidney disease patients not on dialysis: a Phase 3, randomized, double-blind, placebo-controlled study (ALPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Efficacy and safety of roxadustat for the treatment of anemia in non-dialysis chronic kidney disease patients: A systematic review and meta-analysis of randomized double-blind controlled clinical trials [frontiersin.org]

- 6. Efficacy and safety of roxadustat for the treatment of anemia in non-dialysis chronic kidney disease patients: A systematic review and meta-analysis of randomized double-blind controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roxadustat Versus Epoetin Alfa for Treating Anemia in Patients with Chronic Kidney Disease on Dialysis: Results from the Randomized Phase 3 ROCKIES Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pooled Data Subgroup Analyses: Roxadustat Noninferior to Epoetin Alfa for Treatment of Anemia | Docwire News [docwirenews.com]

- 10. Roxadustat (FG-4592) Versus Epoetin Alfa for Anemia in Patients Receiving Maintenance Hemodialysis: A Phase 2, Randomized, 6- to 19-Week, Open-Label, Active-Comparator, Dose-Ranging, Safety and Exploratory Efficacy Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. heraldopenaccess.us [heraldopenaccess.us]

- 12. The Efficacy and Safety of Roxadustat for Anemia in Hemodialysis Patients with Chronic Kidney Disease: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of Roxadustat in Patients with CKD: Pooled Analysis by Baseline Inflammation Status [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Assessment of the safety of Roxadustat for cardiovascular events in chronic kidney disease-related anemia using meta-analysis and bioinformatics [frontiersin.org]

- 16. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dash.harvard.edu [dash.harvard.edu]

- 18. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. origene.com [origene.com]

- 21. sinobiological.com [sinobiological.com]

- 22. Hypoxia-Associated Factor, a Novel E3-Ubiquitin Ligase, Binds and Ubiquitinates Hypoxia-Inducible Factor 1α, Leading to Its Oxygen-Independent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Pharmacological profile of Roxadustat (FG-4592)

An In-depth Technical Guide to the Pharmacological Profile of Roxadustat (FG-4592)

Introduction

Roxadustat, also known as FG-4592, is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes.[1][2] It is developed for the treatment of anemia associated with chronic kidney disease (CKD) in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) adult patients.[1][3] By reversibly inhibiting HIF-PH enzymes, Roxadustat mimics the body's natural response to hypoxia, leading to a coordinated erythropoietic response that includes increased endogenous erythropoietin (EPO) production and improved iron regulation.[4][5] This guide provides a comprehensive technical overview of the pharmacological profile of Roxadustat, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Roxadustat's mechanism centers on the stabilization of HIF, a key transcription factor that regulates cellular adaptation to low oxygen levels.[4]

2.1 The HIF Pathway under Normoxic Conditions Under normal oxygen (normoxia) conditions, the oxygen-sensitive alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by HIF-prolyl hydroxylase domain (PHD) enzymes.[6][7] This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[7] Consequently, HIF-α levels remain low, and the transcription of hypoxia-responsive genes is minimal.

2.2 The HIF Pathway under Hypoxic Conditions or with Roxadustat During hypoxia, the lack of molecular oxygen inactivates PHD enzymes.[6] Roxadustat mimics this state by acting as a potent, reversible inhibitor of the PHD enzymes.[1][7] This inhibition prevents the hydroxylation and degradation of HIF-α, allowing it to accumulate and translocate to the nucleus. In the nucleus, HIF-α dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT).[4][6] This HIF-α/β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[4][6]

Key target genes activated by this pathway are involved in:

-

Erythropoiesis: Upregulation of erythropoietin (EPO) and the EPO receptor.[1]

-

Iron Metabolism: Increased expression of proteins involved in iron absorption (e.g., divalent metal transporter 1), transport (e.g., transferrin), and mobilization from stores (e.g., ferroportin), coupled with a reduction in hepcidin, the key negative regulator of iron availability.[1][4][5]

This integrated response leads to increased red blood cell production and improved hemoglobin levels.[8]

Pharmacological Profile

3.1 Pharmacokinetics Roxadustat is administered orally and exhibits dose-proportional plasma exposure within the therapeutic range.[1] Steady-state concentrations are typically reached within one week of three-times-weekly dosing with minimal accumulation.[1] Its pharmacokinetics are largely independent of renal function and hemodialysis.[8]

| Parameter | Value | Population / Conditions | Reference |

| Molecular Weight | 352.34 g/mol | N/A | [8] |

| Tmax (Time to Cmax) | ~2 hours | Healthy volunteers (fasted) | [1] |

| Plasma Protein Binding | ~99% (mainly to albumin) | Human plasma | [1] |

| Apparent Volume of Distribution (Vd/F) | 22 - 57 L | Healthy volunteers | [8] |

| Apparent Clearance (CL/F) | 1.2 - 2.65 L/h | Healthy volunteers | [8] |

| Elimination Half-life (t½) | 9.6 - 16 hours | Healthy volunteers | [8] |

| ~18 hours | Patients with impaired renal function | [7] | |

| Metabolism | Primarily via CYP2C8 (oxidation) and UGT1A9 (glucuronidation) | In vitro studies | [1] |

| Effect of Food | Cmax decreased by 25%, AUC unaltered | Co-administration with food | [1] |

| Effect of Hemodialysis | Not significantly cleared by hemodialysis (2.34% fraction eliminated) | ESRD patients on HD/HDF | [8][9] |

| Drug Interactions | Co-administration with statins (simvastatin, rosuvastatin, atorvastatin) increases statin Cmax and AUC.[6] Co-administration with phosphate binders (sevelamer, calcium acetate) reduces Roxadustat Cmax.[6] | Healthy volunteers | [6] |

3.2 Pharmacodynamics The pharmacodynamic effects of Roxadustat can be characterized as a cascade, beginning with the inhibition of PHD enzymes, leading to a measurable rise in endogenous EPO, and culminating in a steady increase in hemoglobin levels and improved iron mobilization.[8]

| Parameter | Effect | Patient Population | Reference |

| Hemoglobin (Hb) | Significantly increased vs. placebo (treatment difference of 1.7 g/dL over weeks 28-52). Non-inferior or superior to ESAs. | NDD-CKD, DD-CKD | [10][11][12] |

| RBC Transfusion | Reduced need by 74% vs. placebo in the first 52 weeks. | NDD-CKD | [12] |

| Hepcidin | Significantly reduced. | NDD-CKD, DD-CKD | [3] |

| Ferritin | Significantly reduced in NDD patients. No significant difference vs. ESAs in DD patients. | NDD-CKD, DD-CKD | [3][13] |

| Serum Iron (SI) | Significantly increased vs. ESAs. | DD-CKD | [10] |

| Transferrin | Significantly increased vs. ESAs. | DD-CKD | [10] |

| Total Iron-Binding Capacity (TIBC) | Significantly increased vs. ESAs. | DD-CKD | [10] |

| Cholesterol | Reduces total cholesterol levels from baseline. | CKD | [1] |

Clinical Efficacy and Safety

4.1 Efficacy Phase III clinical trials have demonstrated the efficacy of Roxadustat in treating anemia in CKD patients. A pooled analysis of three trials in NDD-CKD patients showed a mean hemoglobin increase of 1.9 g/dL from baseline (vs. 0.2 g/dL for placebo) over weeks 28-52.[12] In DD-CKD patients, meta-analyses have shown Roxadustat to be superior to erythropoiesis-stimulating agents (ESAs) in increasing hemoglobin levels and improving iron utilization parameters.[10][13]

| Endpoint | Roxadustat | Comparator (Placebo or ESA) | Patient Population | Reference |

| Mean ∆Hb from Baseline (g/dL) | +1.9 | +0.2 (Placebo) | NDD-CKD | [12] |

| Hb Response Rate | 8.12 (Relative Ratio) | 1.0 (Placebo) | NDD-CKD | [11] |

| Mean ∆Hb from Baseline (g/dL) | Superior to ESA (MD: 0.25) | ESA | DD-CKD | [13] |

| Monthly IV Iron Use (mg) | Significantly lower (MD: -24.39) | ESA | DD-CKD | [13] |

4.2 Safety and Tolerability Roxadustat is generally well-tolerated.[9] The incidence of treatment-emergent adverse events (AEs) and serious adverse events (SAEs) has been shown to be comparable to both placebo and ESAs in multiple meta-analyses.[3][10][11] However, significant safety concerns have been noted, including an increased risk of thromboembolic events and pulmonary hypertension at recommended clinical doses.[6]

Commonly reported adverse events include:

Key Experimental Protocols

The evaluation of HIF-PH inhibitors like Roxadustat involves a series of in vitro and cellular assays to determine potency, selectivity, and mechanism of action.

5.1 In Vitro PHD2 Inhibition Assay This assay directly measures the enzymatic activity of PHD2, the primary regulator of HIF-α.

-

Principle: A common method is a high-throughput screen utilizing a peptide substrate corresponding to the HIF-1α C-terminal oxygen-dependent degradation domain (CODD).[14] The assay measures the PHD2-catalyzed hydroxylation of this peptide.

-

Methodology:

-

Recombinant human PHD2 enzyme is incubated with a HIF-1α peptide substrate, the co-substrate 2-oxoglutarate, and Fe(II) in an assay buffer.

-

The reaction is initiated in the presence of varying concentrations of the inhibitor (e.g., Roxadustat).

-

The extent of peptide hydroxylation is quantified, often using mass spectrometry or antibody-based detection methods (e.g., ELISA).

-

IC50 values are calculated from the dose-response curve. For Roxadustat, the reported IC50 against PHD2 is 27 nM in this type of assay.[14]

-

5.2 Cellular HIF-α Stabilization Assay This assay confirms that the compound can penetrate cells and inhibit PHD activity, leading to the stabilization of HIF-α protein.

-

Principle: Cells are treated with the inhibitor, and the accumulation of HIF-1α or HIF-2α is measured.

-

Methodology:

-

Cultured cells (e.g., HeLa, Hep3B, U2OS) are incubated with various concentrations of Roxadustat for a set period (e.g., 6-10 hours).[14][15]

-

Cells are lysed, and total protein is extracted.

-

HIF-α protein levels are quantified using Western blotting with specific antibodies against HIF-1α or HIF-2α.

-

Results show a dose-dependent increase in HIF-α protein levels, which typically saturate at concentrations below 100 µM for Roxadustat.[14]

-

5.3 Hypoxia Response Element (HRE) Reporter Gene Assay This assay measures the functional consequence of HIF stabilization, which is the activation of gene transcription.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing tandem HRE sequences. Increased HIF activity leads to a measurable increase in reporter gene expression.[14]

-

Methodology:

-

Cells (e.g., HeLa, Hep3B) are transfected with an HRE-luciferase reporter plasmid.

-

Transfected cells are treated with different concentrations of the inhibitor.

-

After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

The dose-dependent increase in luminescence reflects the transcriptional activation of HRE-driven genes.[14]

-

Conclusion

Roxadustat represents a significant advancement in the treatment of anemia in CKD, offering an oral alternative to injectable ESAs with a distinct, physiological mechanism of action. By inhibiting HIF-prolyl hydroxylase, it stabilizes HIF-α, leading to a coordinated increase in endogenous erythropoietin and comprehensive improvements in iron metabolism. Its pharmacokinetic profile is well-characterized and allows for intermittent oral dosing. Clinical data robustly support its efficacy in increasing and maintaining hemoglobin levels in both NDD- and DD-CKD patients. While its safety profile is generally comparable to existing therapies, vigilance for potential risks such as thromboembolic events is warranted. The experimental protocols outlined provide a framework for the continued investigation and development of novel compounds in this therapeutic class.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]

- 3. Frontiers | The Efficacy and Safety of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis [frontiersin.org]

- 4. What is the mechanism of Roxadustat? [synapse.patsnap.com]

- 5. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Kidney Function and Dialysis on the Pharmacokinetics and Pharmacodynamics of Roxadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Efficacy and safety of roxadustat for the treatment of anemia in non-dialysis chronic kidney disease patients: A systematic review and meta-analysis of randomized double-blind controlled clinical trials [frontiersin.org]

- 12. Efficacy and Cardiovascular Safety of Roxadustat for Treatment of Anemia in Patients with Non–Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The efficacy and safety of roxadustat for anemia in patients with dialysis-dependent chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

The Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat: A Technical Guide to its Core Mechanism in Erythropoietin Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxadustat (FG-4592) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes.[1] By reversibly inhibiting these enzymes, Roxadustat stabilizes HIF-α, a key transcription factor that under normal oxygen conditions is rapidly degraded.[2] The stabilization of HIF-α leads to its accumulation and translocation to the nucleus, where it dimerizes with HIF-β and activates the transcription of a coordinated set of genes involved in erythropoiesis. The primary therapeutic effect is a robust increase in endogenous erythropoietin (EPO) production, which subsequently stimulates red blood cell production.[3] Additionally, Roxadustat modulates iron metabolism by downregulating hepcidin and upregulating genes involved in iron absorption and transport, thereby improving iron availability for hemoglobin synthesis.[1] This guide provides a detailed technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to Roxadustat's impact on EPO production.

Core Mechanism of Action: HIF Pathway Modulation

Under normoxic (normal oxygen) conditions, the α-subunit of HIF (HIF-α) is hydroxylated by HIF prolyl hydroxylase (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.

Roxadustat mimics a hypoxic state by inhibiting the PHD enzymes.[2] This inhibition prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation in the cytoplasm. Stabilized HIF-α then translocates to the nucleus, where it forms a heterodimer with the constitutively expressed HIF-β subunit (also known as ARNT - Aryl Hydrocarbon Receptor Nuclear Translocator). This HIF-α/HIF-β complex binds to specific DNA sequences called hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription. A primary target gene of the HIF complex is the gene encoding for erythropoietin (EPO).[3]

Signaling Pathway of Roxadustat-Induced EPO Production

Quantitative Data on Roxadustat's Effects

The administration of Roxadustat leads to measurable, dose-dependent changes in key hematological and iron metabolism parameters.

Table 1: Effects of Roxadustat on Plasma EPO and Hemoglobin Levels

| Study Population | Roxadustat Dose | Peak Median Plasma EPO | Change in Hemoglobin (Hb) | Comparator | Reference |

| Hemodialysis Patients | 1.0 mg/kg (single dose) | 96 mIU/mL | Not Applicable (single dose) | Placebo | [4] |

| Hemodialysis Patients | 2.0 mg/kg (single dose) | 268 mIU/mL | Not Applicable (single dose) | Placebo | [4] |

| Rats | 50 mg/kg | 1072 ± 333 mIU/mL | Not Reported | Control | [5] |

| Dialysis-Dependent CKD | Thrice-weekly | Not Reported | +1.22 g/dL (from baseline) | Epoetin Alfa (+0.99 g/dL) | [6] |

| Non-Dialysis-Dependent CKD | Thrice-weekly | Not Reported | +1.988 g/dL (from baseline) | Placebo (+0.406 g/dL) | [7] |

| Diabetic Kidney Disease Patients | 3-month treatment | Not Reported | +20.49 ± 15.14 g/L | EPO (+13.38 ± 19.94 g/L) | [8] |

Table 2: Effects of Roxadustat on Iron Metabolism

| Study Population | Key Findings | Reference |

| Rat model of inflammation | Significantly decreased hepatic hepcidin expression. Increased expression of duodenal iron absorption genes (DMT1, Dcytb). | [1] |

| Non-Dialysis & Dialysis-Dependent CKD | Decreased serum hepcidin and ferritin. Increased serum iron and total iron-binding capacity (TIBC). | [8] |

| Dialysis-Dependent CKD | Reduced need for intravenous iron supplementation compared to epoetin alfa. | [6] |

Experimental Protocols

This section outlines the methodologies employed in key preclinical and clinical studies to evaluate the effects of Roxadustat.

Preclinical In Vivo Studies (Rodent Models)

-

Animal Models: Studies have utilized C57BL/6 mice and various rat models, including those with experimentally induced anemia of chronic kidney disease (5/6th nephrectomy) and anemia of inflammation (peptidoglycan-polysaccharide induced).[1][9]

-

Drug Administration: Roxadustat is typically administered via intraperitoneal (i.p.) injection or orally. For example, in a mouse study, Roxadustat was given at 33 mg/kg body weight via i.p. injection for seven days.[9] In rat studies, doses have ranged from 50 mg/kg to 100 mg/kg.[5]

-

Sample Collection: Blood samples are collected for the measurement of plasma EPO, hemoglobin, and hematocrit. Organs such as the kidneys and liver are harvested for mRNA and protein analysis.

-

Analytical Methods:

-

Plasma EPO Quantification: Enzyme-linked immunosorbent assay (ELISA) is a common method.

-

mRNA Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of Epo, Hif1α, Hif2α, and Phd2 in tissue homogenates.[5]

-

Protein Analysis: Western blotting is employed to detect and quantify EPO and HIF-α proteins in tissue and plasma samples. A deglycosylation step with PNGase F can be used to improve the sensitivity of EPO detection in Western blots.[5]

-

In Vitro Studies

-

Cell Lines: Human hepatoma (Hep3B) cells are frequently used to study the direct effects of Roxadustat on EPO production.[2] Additionally, studies have used isolated primary cells, such as Sca-1+ mesenchymal stem cell-like cells from mouse kidneys, to investigate the specific cell types involved in renal EPO production.[3][10]

-

Experimental Conditions: Cells are cultured under standard conditions and then treated with varying concentrations of Roxadustat. To mimic hypoxia as a positive control, cells may be incubated in a low-oxygen environment (e.g., 1% O₂).

-

Analytical Methods:

-

EPO Measurement: EPO secreted into the cell culture medium is quantified using ELISA.

-

HIF-α Stabilization: Western blotting is used to assess the accumulation of HIF-1α and HIF-2α protein in cell lysates following Roxadustat treatment.

-

Gene Expression: qRT-PCR is used to measure changes in EPO mRNA levels.

-

Clinical Trials (Human Studies)

-

Study Design: Phase 3 clinical trials are typically multicenter, randomized, and either placebo-controlled (for patients not on erythropoiesis-stimulating agents, ESAs) or active-controlled (comparing Roxadustat to an ESA like epoetin alfa or darbepoetin alfa).[11][12]

-

Patient Population: Trials have included adult patients with anemia associated with chronic kidney disease (CKD), both non-dialysis-dependent (NDD-CKD) and dialysis-dependent (DD-CKD).[11][12]

-

Dosing Regimen: Roxadustat is administered orally, typically three times a week. Doses are adjusted based on the patient's hemoglobin levels to maintain them within a target range (e.g., 10.0-12.0 g/dL).[12]

-

Efficacy Endpoints:

-

Primary: The primary efficacy endpoint is often the mean change in hemoglobin from baseline over a specified period (e.g., weeks 28-52) or the proportion of patients achieving a defined hemoglobin response.[6][11]

-

Secondary: Secondary endpoints include changes in iron metabolism parameters (hepcidin, ferritin, TSAT), the need for intravenous iron, and the requirement for red blood cell transfusions.[12]

-

-

Safety Monitoring: Adverse events are closely monitored throughout the studies.

Experimental Workflow: Preclinical Evaluation of Roxadustat in Rats

Conclusion

Roxadustat represents a significant advancement in the treatment of anemia, particularly in the context of chronic kidney disease. Its novel mechanism of action, centered on the inhibition of HIF-prolyl hydroxylase and the subsequent stabilization of HIF-α, results in a coordinated erythropoietic response. This includes not only a potent stimulation of endogenous EPO production to levels within the physiological range but also an improvement in iron homeostasis. The comprehensive data from preclinical and clinical studies underscore its efficacy in increasing and maintaining hemoglobin levels. The detailed experimental protocols provide a framework for further research into the nuanced effects and potential applications of this class of drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Roxadustat on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Randomized Trial of Roxadustat in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roxadustat for Treatment of Anemia in Patients with CKD | Docwire News [docwirenews.com]

- 8. Effect of Roxadustat versus erythropoietin (EPO) for treating anemia in patients with diabetic kidney disease: a retrospective cohort study - Zhang - Annals of Translational Medicine [atm.amegroups.org]

- 9. The HIFα-Stabilizing Drug Roxadustat Increases the Number of Renal Epo-Producing Sca-1+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The HIFα-Stabilizing Drug Roxadustat Increases the Number of Renal Epo-Producing Sca-1+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Roxadustat for the treatment of anaemia in chronic kidney disease patients not on dialysis: a Phase 3, randomized, open-label, active-controlled study (DOLOMITES) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evidence of Roxadustat's Hypoxia-Inducible Factor (HIF) Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxadustat (FG-4592) is a potent, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] In vitro, Roxadustat mimics a hypoxic state by preventing the degradation of HIF-α subunits, leading to their stabilization, nuclear translocation, and the subsequent activation of HIF-responsive genes.[2][3] This technical guide provides an in-depth overview of the in vitro evidence demonstrating Roxadustat's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: HIF-PHD Inhibition

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits. This post-translational modification is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets HIF-α for ubiquitination and subsequent proteasomal degradation.[2][4] Roxadustat, as a 2-oxoglutarate analog, competitively inhibits PHD enzymes, thereby preventing HIF-α hydroxylation.[4] This leads to the stabilization and accumulation of HIF-α, which then dimerizes with HIF-β (also known as ARNT) in the nucleus.[3] The HIF-α/HIF-β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[5]

Signaling Pathway of Roxadustat-Mediated HIF Activation

Caption: Roxadustat inhibits PHD enzymes, preventing HIF-α degradation and leading to its stabilization and nuclear activity.

Quantitative In Vitro Data

The in vitro potency of Roxadustat is demonstrated by its ability to inhibit PHD enzymes and activate HIF signaling at specific concentrations. The optimal concentration for observing these effects can vary depending on the cell type and the specific endpoint being measured.

| Parameter | Cell Line | Concentration | Effect | Reference |

| PHD Inhibition (IC50) | Not specified | 1.32 µM (late IK(DR)), 5.71 µM (peak IK(DR)) | Inhibition of delayed rectifier potassium current | [6] |

| HIF-1α Stabilization | Human primary myotubes | 10 µmol/l | Detected at 6h, maintained up to 48h | [3] |

| HIF Target Gene Upregulation | Human primary myotubes | 10 µmol/l | Prominent induction at 24h | [3] |

| Anti-proliferative Effect | Mesangial cells | 100 µM | Optimal concentration for inhibiting high glucose-induced proliferation | [5][7] |

| HIF-1α Upregulation | H9c2 cells | 5 µM | Increased expression after 48h treatment | [8] |

| HIF-1α Binding to Furin Promoter | UMR-106 cells | 50 µM | Enhanced binding after 24h stimulation | [9] |

| Inhibition of Inflammation | HK-2 cells | 15 µM | Pretreatment for 6h before hypoxia/reoxygenation | [10] |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been utilized to study the in vitro effects of Roxadustat, including human primary myotubes, mesangial cells (MCs), human kidney 2 (HK-2) cells, and glioblastoma (GBM) cells.[3][5][10][11]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Roxadustat Treatment: Roxadustat is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.[3] The final concentration of Roxadustat and the duration of treatment are optimized based on the specific cell type and experimental goals, with concentrations ranging from 5 µM to 100 µM and treatment times from 6 to 72 hours.[3][5][8]

Western Blotting for HIF-1α Stabilization

This technique is used to detect the protein levels of HIF-1α.

-

Cell Lysis: After treatment with Roxadustat, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, followed by incubation with a primary antibody specific for HIF-1α. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls, such as β-actin or GAPDH, are used to ensure equal protein loading.[10]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

qRT-PCR is employed to measure the mRNA levels of HIF target genes.

-

RNA Extraction: Total RNA is extracted from Roxadustat-treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for HIF target genes (e.g., VEGF, GLUT1, EPO) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[3][12]

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm the direct binding of HIF-1α to the promoter regions of its target genes.[9]

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to HIF-1α is used to immunoprecipitate the HIF-1α-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by PCR or qPCR using primers that flank the putative HRE in the promoter of the target gene.[9]

Experimental Workflow for In Vitro Analysis of Roxadustat

Caption: A typical workflow for investigating the in vitro effects of Roxadustat on HIF signaling and cellular functions.

Downstream Cellular Effects of Roxadustat-Induced HIF Activation

The in vitro activation of the HIF pathway by Roxadustat leads to a wide range of cellular responses, depending on the cell type and context.

-

Erythropoiesis and Iron Metabolism: Roxadustat stimulates the expression of erythropoietin (EPO) and genes involved in iron absorption and transport, which is the basis for its therapeutic use in anemia.[1]

-

Angiogenesis: By upregulating vascular endothelial growth factor (VEGF), Roxadustat can promote angiogenesis.[2][12]

-

Glucose Metabolism: In human primary myotubes, Roxadustat has been shown to reprogram glucose metabolism by increasing glycolysis and decreasing mitochondrial oxygen consumption.[3] It also induces the expression of glucose transporters like GLUT1.[12]

-

Cell Cycle and Proliferation: In mesangial cells, Roxadustat can inhibit proliferation by causing S-phase arrest through the HIF-1α/p53/p21 pathway.[5][13]

-

Inflammation and Oxidative Stress: Roxadustat has demonstrated anti-inflammatory effects in various in vitro models.[2][10] It can also reduce oxidative stress by upregulating antioxidant genes such as superoxide dismutase 2 (SOD2).[8][14]

-

Apoptosis: Roxadustat has been shown to protect cardiomyocytes from doxorubicin-induced apoptosis by upregulating the anti-apoptotic protein Bcl-2.[8]

-

Ferroptosis: In glioblastoma cells, amplification of HIF signals by Roxadustat can induce ferroptosis, a form of iron-dependent cell death.[11][15]

Logical Relationship of Roxadustat's Actions

Caption: Roxadustat's inhibition of PHD leads to HIF activation and a cascade of diverse downstream cellular effects.

Conclusion

The in vitro evidence robustly supports the mechanism of action of Roxadustat as a potent activator of the HIF signaling pathway. Through the inhibition of PHD enzymes, Roxadustat effectively stabilizes HIF-α, leading to the transcription of a broad range of target genes. This results in diverse cellular responses, including the stimulation of erythropoiesis, modulation of iron and glucose metabolism, and regulation of cell proliferation, inflammation, and cell death pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of Roxadustat and other HIF-PHD inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the hypoxia-inducible factor pathway by roxadustat improves glucose metabolism in human primary myotubes from men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Antianemia Drug Roxadustat (FG-4592) Protects Against Doxorubicin-Induced Cardiotoxicity by Targeting Antiapoptotic and Antioxidative Pathways [frontiersin.org]

- 9. The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypoxia-inducible factor prolyl hydroxylase inhibitor roxadustat (FG-4592) protects against renal ischemia/reperfusion injury by inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIF-α activation by the prolyl hydroxylase inhibitor roxadustat suppresses chemoresistant glioblastoma growth by inducing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. HIF-α activation by the prolyl hydroxylase inhibitor roxadustat suppresses chemoresistant glioblastoma growth by inducing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Roxadustat's Role in Iron Metabolism and Hepcidin Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxadustat, a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, represents a paradigm shift in the management of anemia associated with chronic kidney disease (CKD).[1] Unlike traditional erythropoiesis-stimulating agents (ESAs), Roxadustat leverages the body's own adaptive mechanisms to hypoxia to stimulate erythropoiesis.[2] A key aspect of its mechanism of action is the profound impact on iron metabolism and the regulation of hepcidin, the master regulator of iron homeostasis. This technical guide provides an in-depth exploration of Roxadustat's effects on iron physiology, supported by quantitative data from pivotal clinical trials, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Introduction: The Challenge of Anemia in CKD and the Role of Iron

Anemia is a common and debilitating complication of CKD, primarily driven by insufficient production of erythropoietin (EPO) by the failing kidneys and disordered iron homeostasis.[3] Iron is an indispensable element for hemoglobin synthesis and effective erythropoiesis.[4] However, patients with CKD often exhibit functional iron deficiency, a state where iron stores are adequate but inaccessible for red blood cell production.[3] This is largely attributed to chronic inflammation, which elevates levels of hepcidin.[5]

Hepcidin, a peptide hormone primarily produced by the liver, negatively regulates iron availability by promoting the degradation of ferroportin, the sole iron exporter protein on the surface of enterocytes, macrophages, and hepatocytes.[6] Elevated hepcidin levels in CKD lead to decreased dietary iron absorption and sequestration of iron within the reticuloendothelial system, thereby limiting its availability for erythropoiesis and often rendering ESA therapy less effective.[7]

Roxadustat: Mechanism of Action

Roxadustat is a potent and reversible inhibitor of HIF-prolyl hydroxylases (PHDs).[1] In normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for rapid proteasomal degradation.[2] By inhibiting PHDs, Roxadustat mimics a state of hypoxia, leading to the stabilization and accumulation of HIF-α (both HIF-1α and HIF-2α).[8][9] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[2] This results in the transcriptional activation of a coordinated set of genes involved in erythropoiesis and iron metabolism.[8][9]

The primary effects of HIF stabilization by Roxadustat include:

-

Increased Endogenous Erythropoietin (EPO) Production: Activation of the EPO gene, primarily in the kidneys and liver, leading to a physiological increase in circulating EPO levels.[2]

-

Enhanced Iron Availability: Upregulation of genes involved in iron absorption, transport, and mobilization.[10]

-

Downregulation of Hepcidin: Indirect suppression of hepcidin expression, a critical mechanism for improving iron utilization.[2]

Impact on Iron Metabolism: A Multi-faceted Approach

Roxadustat's influence on iron metabolism is a key differentiator from traditional ESA therapy. By activating HIF, Roxadustat orchestrates a comprehensive response to enhance iron availability for erythropoiesis.

Upregulation of Iron Transport Proteins

HIF activation by Roxadustat leads to the increased expression of several key proteins involved in iron transport:[10][11]

-

Divalent Metal Transporter 1 (DMT1): Located on the apical membrane of enterocytes, DMT1 is responsible for the absorption of dietary non-heme iron from the gut.[10]

-

Duodenal Cytochrome B (DCYTB): A reductase on the apical membrane of enterocytes that reduces dietary ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), which can then be transported by DMT1.[11]

-

Ferroportin: The only known cellular iron exporter, ferroportin is crucial for releasing iron from enterocytes, macrophages, and hepatocytes into the circulation.[10]

Regulation of Hepcidin

Roxadustat leads to a significant reduction in serum hepcidin levels.[7] While the precise molecular mechanism of HIF-mediated hepcidin suppression is still under investigation, it is understood to be a critical component of Roxadustat's action. By lowering hepcidin, Roxadustat prevents the internalization and degradation of ferroportin, thereby promoting the release of stored iron and increasing intestinal iron absorption.[10] This effect is particularly beneficial in the inflammatory milieu of CKD, where hepcidin levels are chronically elevated.

Quantitative Data from Clinical Trials

Numerous clinical trials have demonstrated the significant impact of Roxadustat on iron metabolism parameters in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients. The following tables summarize the changes observed in key iron biomarkers.

Table 1: Effect of Roxadustat on Serum Ferritin Levels

| Study Population | Treatment Group | Baseline (ng/mL) | Change from Baseline (ng/mL) | Comparator Group | Comparator Change from Baseline (ng/mL) | Reference |

| Peritoneal Dialysis | Roxadustat | 202.6 ± 89.2 | -69.7 (at 24 weeks) | ESA | +6.6 (at 24 weeks) | [10] |

| Non-Dialysis CKD | Roxadustat | 127.7 ± 117.3 | -50.8 (at 24 weeks) | ESA | -9.7 (at 24 weeks) | [12] |

| Non-Dialysis CKD | Roxadustat | N/A | -51.21 (WMD) | Placebo | N/A | [13] |

| Non-Dialysis CKD | Roxadustat | N/A | -61.05 (WMD) | Placebo | N/A | [14] |

Table 2: Effect of Roxadustat on Transferrin Saturation (TSAT)

| Study Population | Treatment Group | Baseline (%) | Change from Baseline (%) | Comparator Group | Comparator Change from Baseline (%) | Reference |

| Peritoneal Dialysis | Roxadustat | 42.1 ± 14.6 | -14.0 (at 24 weeks) | ESA | +8.4 (at 24 weeks) | [10] |

| Non-Dialysis CKD | Roxadustat | 33.0 ± 14.8 | -6.1 (at 24 weeks) | ESA | -0.5 (at 24 weeks) | [12] |

| Non-Dialysis CKD | Roxadustat | N/A | -0.41 (SMD) | Control | N/A | |

| Non-Dialysis CKD | Roxadustat | N/A | -4.32 (MD) | Placebo/ESA | N/A | [5] |

Table 3: Effect of Roxadustat on Total Iron-Binding Capacity (TIBC)

| Study Population | Treatment Group | Change from Baseline | Comparator Group | Comparator Change from Baseline | Reference |

| Dialysis-Dependent CKD | Roxadustat | Significant Increase (SMD = 0.97) | Control | No significant change | |

| Non-Dialysis CKD | Roxadustat | Significant Increase (SMD = 1.34) | Control | No significant change | |

| Dialysis-Dependent CKD | Roxadustat | Significant Increase | ESA | No significant change | |

| Non-Dialysis CKD | Roxadustat | Significant Increase (SMD = 1.59) | Placebo | No significant change | [14] |

Table 4: Effect of Roxadustat on Serum Hepcidin Levels

| Study Population | Treatment Group | Change from Baseline | Comparator Group | Comparator Change from Baseline | Reference |

| Non-Dialysis CKD | Roxadustat | Significant Decrease (SMD = -1.59) | Control | No significant change | |

| Non-Dialysis CKD | Roxadustat | Significant Decrease (MD = -39.94 ng/mL) | Placebo | No significant change | [5] |

| Dialysis-Dependent CKD | Roxadustat | Significant Decrease | ESA | No significant change | |

| Non-Dialysis CKD | Roxadustat | Significant Decrease (SMD = -4.46) | Placebo | No significant change | [14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for assessing the impact of Roxadustat.

Caption: Roxadustat's mechanism of action on HIF stabilization.

Caption: Roxadustat's impact on iron absorption and mobilization.

Caption: Generalized workflow for clinical trials of Roxadustat.

Experimental Protocols

The following are generalized protocols for the measurement of key iron metabolism parameters, based on standard laboratory procedures and commercially available assay kits.

Measurement of Serum Iron and Total Iron-Binding Capacity (TIBC)

Principle: This method is based on a colorimetric reaction. Iron is released from its binding protein, transferrin, in an acidic medium and reduced to the ferrous (Fe²⁺) state. The Fe²⁺ then reacts with a chromogen (e.g., ferrozine) to form a colored complex, the absorbance of which is proportional to the iron concentration. For TIBC, the serum is first saturated with a known excess of iron. The unbound iron is removed, and the iron content of the saturated serum is then measured as described for serum iron.

Materials:

-

Spectrophotometer

-

Centrifuge

-